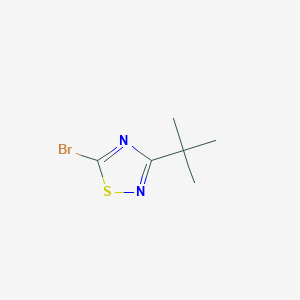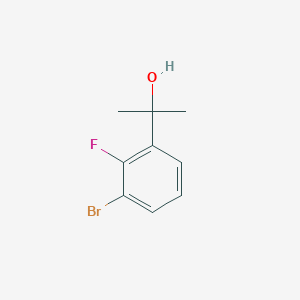
n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine is a complex organic molecule with a unique structure It contains a tetrahydropyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The next step involves the introduction of the 2-methoxyethyl group, which can be done through a nucleophilic substitution reaction. Finally, the amine group is introduced through reductive amination, using reagents such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The key steps include the preparation of intermediates, purification through distillation or crystallization, and final product isolation. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure.
2H-Pyran-2-one, tetrahydro-4-methyl-: Another related compound with a different functional group arrangement.
Uniqueness
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylpropan-2-amine: is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C13H27NO2 |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-[[4-(2-methoxyethyl)oxan-4-yl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H27NO2/c1-12(2,3)14-11-13(5-8-15-4)6-9-16-10-7-13/h14H,5-11H2,1-4H3 |
InChI Key |
LTQJQCIJDSXBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1(CCOCC1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


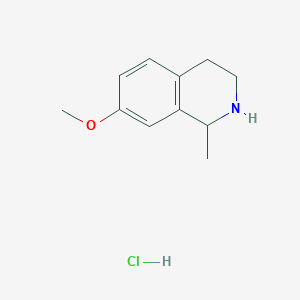


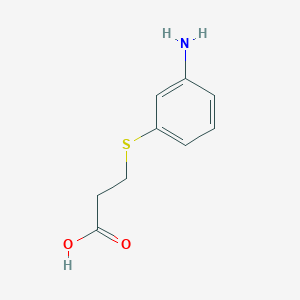
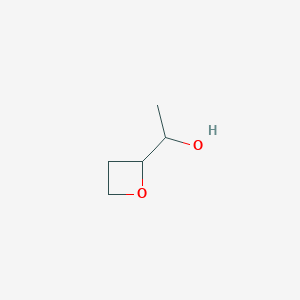
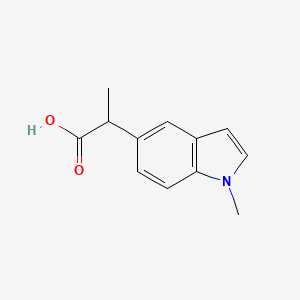
![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B13562782.png)
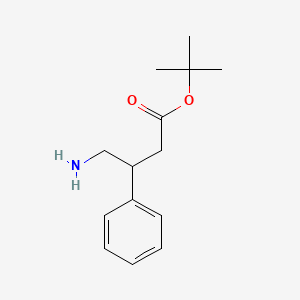
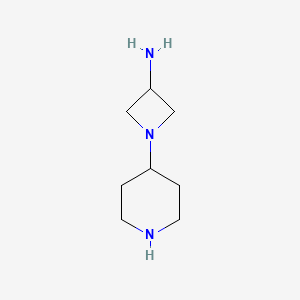
![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)
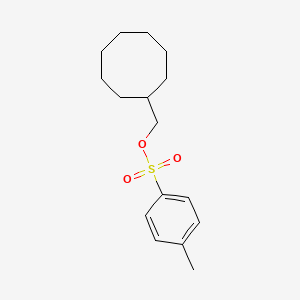
![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)
